molecular formula C8H9ClN2O2 B2794384 2-[(5-Chloropyridin-2-yl)(methyl)amino]acetic acid CAS No. 954586-75-5

2-[(5-Chloropyridin-2-yl)(methyl)amino]acetic acid

Cat. No.: B2794384
CAS No.: 954586-75-5
M. Wt: 200.62
InChI Key: JXEHYXKQIRBXDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-Chloropyridin-2-yl)(methyl)amino]acetic acid is a chemical compound with the molecular formula C8H9ClN2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloropyridine ring and an aminoacetic acid moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Chloropyridin-2-yl)(methyl)amino]acetic acid typically involves the reaction of 5-chloropyridine-2-amine with methyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 5-chloropyridine-2-amine attacks the carbon atom of methyl bromoacetate, leading to the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(5-Chloropyridin-2-yl)(methyl)amino]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile employed .

Scientific Research Applications

2-[(5-Chloropyridin-2-yl)(methyl)amino]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(5-Chloropyridin-2-yl)(methyl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. In the context of drug discovery, the compound’s ability to modulate enzyme activity makes it a valuable tool for identifying new therapeutic targets and developing novel drugs .

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloropyridin-2-yl)acetic acid
  • Methyl 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetate
  • 2-[(5-Chloropyridin-2-yl)amino]-2-oxoacetic acid methyl ester

Uniqueness

2-[(5-Chloropyridin-2-yl)(methyl)amino]acetic acid is unique due to its specific combination of a chloropyridine ring and an aminoacetic acid moiety. This structural arrangement imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

2-[(5-chloropyridin-2-yl)-methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-11(5-8(12)13)7-3-2-6(9)4-10-7/h2-4H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXEHYXKQIRBXDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=NC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.